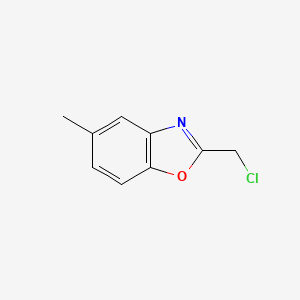

2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSMIKJAZQYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377043 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-44-2 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(chloromethyl)-5-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a reliable synthetic protocol, explains the mechanistic underpinnings of the reaction, and provides a thorough guide to the analytical techniques required for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile chemical intermediate.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the scientific community.[1] Their diverse pharmacological activities make them attractive scaffolds for the design and development of novel therapeutic agents.[2][3] The 2-(chloromethyl) substituent, in particular, serves as a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The 5-methyl group can also influence the compound's lipophilicity and metabolic stability, making it a key feature in drug design. This guide focuses on a specific and highly useful analog, this compound, providing a robust framework for its preparation and analysis.

Synthetic Strategy: The Phillips Condensation

The most common and direct route for the synthesis of 2-substituted benzoxazoles is the Phillips condensation reaction. This method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically under acidic conditions and at elevated temperatures.[1][5] For the synthesis of this compound, the reaction proceeds via the condensation of 2-amino-4-methylphenol with chloroacetic acid.

Causality of Experimental Choices

The selection of reactants and conditions is critical for a successful synthesis.

-

Starting Materials: 2-Amino-4-methylphenol is chosen for its commercial availability and the strategic placement of the amino and hydroxyl groups, which are essential for the cyclization to form the benzoxazole ring.[6] Chloroacetic acid provides the two-carbon backbone for the oxazole ring and introduces the reactive chloromethyl group at the 2-position.

-

Reaction Medium and Catalyst: Polyphosphoric acid (PPA) is an excellent choice as it serves as both a solvent and a dehydrating agent, driving the reaction towards the formation of the cyclized product.[1][5] The acidic nature of PPA also protonates the carbonyl group of chloroacetic acid, activating it for nucleophilic attack by the amino group of the aminophenol.

Reaction Mechanism

The synthesis of this compound from 2-amino-4-methylphenol and chloroacetic acid is a two-step process:

-

N-Acylation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the carbonyl carbon of chloroacetic acid. This forms an o-hydroxyamide intermediate.

-

Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration, facilitated by the high temperature and the presence of PPA, results in the formation of the aromatic benzoxazole ring.

Below is a diagram illustrating the synthetic pathway.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Amino-4-methylphenol | ≥98% purity |

| Chloroacetic acid | ≥99% purity |

| Polyphosphoric acid (PPA) | 115% |

| Crushed ice | |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Ethyl acetate | ACS grade |

| Brine | Saturated NaCl solution |

| Anhydrous sodium sulfate (Na₂SO₄) | |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Thermometer | |

| Beaker | 1 L |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography setup | Silica gel (230-400 mesh) |

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-amino-4-methylphenol (10.0 g, 81.2 mmol) and chloroacetic acid (9.1 g, 96.5 mmol).

-

Addition of PPA: Carefully add polyphosphoric acid (100 g) to the flask. The mixture will become viscous.

-

Heating: Heat the reaction mixture to 140-150 °C with continuous stirring. Monitor the reaction progress using TLC (eluent: hexane/ethyl acetate 4:1). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Cautiously pour the warm, viscous mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[1]

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure this compound as a solid.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H), singlet for the chloromethyl group (2H, ~4.7 ppm), and a singlet for the methyl group (3H, ~2.4 ppm). |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the chloromethyl carbon (~42 ppm), and the methyl carbon (~21 ppm). |

| IR Spectroscopy | Characteristic peaks for C=N stretching (~1650 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[7][8] |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 181 and an [M+2]⁺ peak at m/z 183 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.[9][10] |

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈ClNO[9][11] |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Applications in Drug Development and Beyond

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2] The reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This versatility has been exploited in the development of compounds with potential applications as:

-

Anticancer agents: Benzoxazole derivatives have been shown to inhibit various kinases and other targets involved in cancer progression.[4]

-

Antimicrobial agents: The benzoxazole scaffold is present in several compounds with potent antibacterial and antifungal activity.[2]

-

Anti-inflammatory drugs: Certain benzoxazole derivatives have demonstrated significant anti-inflammatory properties.[3]

-

Agrochemicals: The benzoxazole core structure is also found in some compounds with herbicidal and insecticidal activity.[12]

The synthetic and characterization workflow is summarized in the diagram below.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined experimental procedures, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The comprehensive characterization protocol ensures the structural integrity and purity of the final product, which is paramount for its use in subsequent research and development endeavors.

References

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

-

What is most feasible method to synthesise benzoxazole from aminophenol? ResearchGate. Available at: [Link]

-

Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

-

Benzoxazole, 2-phenyl-. NIST WebBook. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Benzoxazole. NIST WebBook. Available at: [Link]

-

5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Available at: [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Available at: [Link]

-

2-Chloro-5-methyl-1,3-benzoxazole. PubChem. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. E-Conference Globe. Available at: [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Scientific.Net. Available at: [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]

-

2-Amino-4-methylphenol. PubChem. Available at: [Link]

-

SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online. Available at: [Link]

-

5-(2-Chlorobenzoyl)-1,3-benzoxazol-2(3H)-one. ResearchGate. Available at: [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.

-

Benzoxazole, 2-methyl-. NIST WebBook. Available at: [Link]

-

Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. Available at: [Link]

-

2-Amino-4-chloro-5-methylphenol. PubChem. Available at: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

-

Product information, this compound. P&S Chemicals. Available at: [Link]

-

Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. Available at: [Link]

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available at: [Link]

-

Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. Available at: [Link]

-

Carboxylic acid Derivatives. University of Calgary. Available at: [Link]

-

Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazole(273-53-0) IR Spectrum [m.chemicalbook.com]

- 9. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 10. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]

- 11. pschemicals.com [pschemicals.com]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the core spectroscopic techniques essential for the structural elucidation and purity verification of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole. As a pivotal intermediate in the synthesis of pharmacologically active compounds, unambiguous characterization of this molecule is paramount. We will move beyond procedural lists to delve into the causal relationships between molecular structure and spectral output, offering a framework for robust, self-validating analytical workflows.

Foundational Analysis: Molecular Structure and Key Features

This compound, with the molecular formula C₉H₈ClNO, is a heterocyclic compound built upon a fused benzene and oxazole ring system.[1] The key structural features dictating its spectroscopic signature are:

-

The Benzoxazole Core: A rigid, aromatic system that gives rise to characteristic signals in NMR and distinct absorptions in UV-Vis and IR spectroscopy.

-

The 5-Methyl Group: An electron-donating group on the benzene ring, whose protons and carbon atom provide clear, isolated signals in NMR spectra.

-

The 2-(Chloromethyl) Group: An electrophilic side chain containing a primary chloride. The electronegativity of the chlorine atom significantly influences the chemical environment of the adjacent methylene (-CH₂-) protons, creating a highly diagnostic NMR signal.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR maps the chemical environment of protons. The chemical shift (δ) of a proton is governed by the electron density around it. Electronegative atoms, like oxygen, nitrogen, and chlorine, deshield nearby protons, shifting their signals downfield (to a higher ppm). Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets, revealing connectivity.

Expected Spectral Features: Based on data from analogous structures, the ¹H NMR spectrum in a solvent like CDCl₃ is predicted to show four distinct signals.[2]

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region, typically between δ 7.0 - 7.8 ppm . Their exact shifts and multiplicities (e.g., singlets, doublets) depend on their position relative to the methyl group and the fused oxazole ring.

-

Chloromethyl Protons (2H): This is the most diagnostic signal. The methylene (-CH₂-) protons are directly attached to the electron-withdrawing benzoxazole ring and adjacent to a highly electronegative chlorine atom. This strong deshielding effect shifts the signal significantly downfield to approximately δ 4.8 - 5.3 ppm .[2] Due to the absence of adjacent protons, this signal will appear as a sharp singlet .

-

Methyl Protons (3H): The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment. They are expected to produce a sharp singlet around δ 2.4 - 2.5 ppm .

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.8 | Multiplet | 3H |

| Chloromethyl (-CH₂Cl) | 4.8 - 5.3 | Singlet | 2H |

| Methyl (-CH₃) | 2.4 - 2.5 | Singlet | 3H |

| Caption: Table 1. Predicted ¹H NMR Data for this compound. |

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are sensitive to hybridization and the electronic effects of neighboring atoms.

Expected Spectral Features: The spectrum is expected to show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (Oxazole C2) | 160 - 165 |

| Aromatic Quaternary Cs | 140 - 150 |

| Aromatic CHs | 110 - 135 |

| Chloromethyl (-CH₂Cl) | 40 - 45 |

| Methyl (-CH₃) | 20 - 22 |

| Caption: Table 2. Predicted ¹³C NMR Data for this compound. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient. Reference the spectrum to the residual solvent peak or internal standard (TMS, δ 0.00).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making it an excellent tool for identifying their presence.

Expected Spectral Features: The IR spectrum, typically recorded using KBr pellets or as a thin film, provides a unique fingerprint for the molecule.[3] Key absorption bands are expected in the following regions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the -CH₂- and -CH₃ groups.[4] |

| C=N Stretch (Imine) | 1610 - 1640 | Diagnostic for the oxazole ring.[5] |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands confirming the aromatic core. |

| C-O-C Stretch (Ether) | 1200 - 1250 | Diagnostic for the oxazole ring ether linkage. |

| C-Cl Stretch | 650 - 800 | Confirms the presence of the chloromethyl group. |

| Caption: Table 3. Expected IR Absorption Bands. |

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by averaging 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample chamber should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this molecule, the presence of a chlorine atom is a key validation point.

Expected Spectral Features:

-

Molecular Ion (M⁺): The molecule has a monoisotopic mass of 181.029 Da .[1] In the mass spectrum, this will appear as the molecular ion peak.

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) at m/z ~181 and a second, smaller peak (M+2)⁺ for the molecule containing ³⁷Cl at m/z ~183. The intensity ratio of these peaks will be approximately 3:1 , which is a definitive confirmation of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzoxazoles can include the loss of the chloromethyl group or cleavage of the oxazole ring.[6][7]

| Ion / Adduct | Predicted Mass-to-Charge (m/z) | Notes |

| [M]⁺ | 181.03 | Molecular ion with ³⁵Cl. |

| [M+2]⁺ | 183.03 | Molecular ion with ³⁷Cl. (Intensity ~33% of [M]⁺). |

| [M+H]⁺ | 182.04 | Protonated molecule (common in ESI).[1] |

| [M+Na]⁺ | 204.02 | Sodium adduct (common in ESI).[1] |

| Caption: Table 4. Predicted High-Resolution Mass Spectrometry Data. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and its corresponding adducts. Critically, verify the characteristic 3:1 isotopic pattern for the chlorine atom.

UV-Visible Spectroscopy: Probing the Conjugated System

Principle & Rationale: UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzoxazole core is a conjugated π-system (a chromophore) that absorbs UV light at specific wavelengths.

Expected Spectral Features: Benzoxazole derivatives typically exhibit strong absorption bands in the UVA and UVB regions.[8] For this compound, one would expect a maximum absorption wavelength (λmax) in the range of 270-320 nm , corresponding to the π → π* electronic transitions within the aromatic system.[9][10]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration of 10⁻⁵ to 10⁻⁶ M is typical.[9]

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the UV-Vis region (e.g., 200-400 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Integrated Analytical Workflow: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The workflow below ensures a robust, cross-validated characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

This integrated approach ensures trustworthiness. The molecular weight from MS validates the elemental composition. IR confirms the presence of the expected functional groups. Finally, NMR provides the definitive, high-resolution map of the atomic connectivity, confirming the specific isomer and structure. Each step validates the others, leading to an authoritative and reliable characterization.

References

-

ResearchGate. (2019). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. [Link]

-

SciELO. (2015). Synthesis, characterization and photophysical study of new triazinyl-benzazole derivatives with fluorescence by excited-state intramolecular proton transfer (ESIPT). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Fig.No.5: The IR spectra of the respective compound is depicted. [Link]

-

National Institute of Standards and Technology (NIST). Benzoxazole - NIST WebBook. [Link]

-

MDPI. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]

-

HETEROCYCLES. (1980). Mass Spectrometry of Oxazoles. [Link]

-

National Institute of Standards and Technology (NIST). Benzoxazole, 2-chloro- - Mass Spectrum. [Link]

-

National Institute of Standards and Technology (NIST). Benzoxazole, 2-methyl- - UV/Visible spectrum. [Link]

-

SciELO. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]

-

ResearchGate. (2013). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Link]

Sources

- 1. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole [webbook.nist.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Benzoxazole, 2-chloro- [webbook.nist.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Benzoxazole, 2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to 4-O-β-D-Galactopyranosyl-D-mannopyranose (epilactose)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of a Prebiotic Disaccharide

This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and practical applications of the disaccharide 4-O-β-D-Galactopyranosyl-D-mannopyranose. It is important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While the initial query referenced CAS number 41014-44-2, this identifier is authoritatively assigned to the compound 2-(Chloromethyl)-5-methyl-1,3-benzoxazole[1][2][3][4][5]. The compound of interest for this guide, 4-O-β-D-Galactopyranosyl-D-mannopyranose, is correctly identified by CAS number 20869-27-6 [6][7][8][9][10]. This disaccharide is also commonly known by its synonym, epilactose or 2-epi-Lactose[6][7]. As an epimer of lactose, it presents unique properties that are of significant interest in the fields of nutrition and drug development[6].

Core Physicochemical and Biological Properties

4-O-β-D-Galactopyranosyl-D-mannopyranose is a non-digestible disaccharide, a characteristic that underpins its potential as a prebiotic agent. Its structural difference from lactose, specifically the epimerization at the C-2 position of the glucose unit to a mannose unit, is the basis for its distinct biological activities.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 20869-27-6 | [6][7] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [6][11] |

| Molecular Weight | 342.30 g/mol | [6][12] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | Soluble in water (49.00-51.00 mg/mL) | |

| Optical Activity | [α]/D +24.0° to +30.0° (c = 9.00-11.00 mg/mL in water) | |

| Synonyms | 2-epi-Lactose, Epilactose | [6][7] |

Biological Significance and Applications in Drug Development

The primary interest in 4-O-β-D-Galactopyranosyl-D-mannopyranose stems from its potential as a prebiotic. As a non-digestible sugar, it can be utilized to study its effects on promoting intestinal mineral absorption, particularly calcium. This makes it a valuable compound for research into nutritional supplements and functional foods aimed at improving bone health[13].

In the context of drug development, its role as a biochemical reagent is also recognized. It can be used as a biological material or organic compound in various life science research applications[14].

Experimental Protocol: Synthesis of β-D-Mannopyranosides

The synthesis of β-D-mannopyranosides, such as 4-O-β-D-Galactopyranosyl-D-mannopyranose, can be a challenging endeavor. One established method involves the oxidation of a protected β-D-glucopyranoside to a β-D-arabino-hexopyranosidulose, followed by stereoselective hydrogenation[15]. This approach leverages the more readily available glucose derivatives to achieve the desired mannose configuration.

Step-by-Step Methodology

-

Protection of the Glucoside : Begin with a suitably protected β-D-glucopyranoside. The choice of protecting groups is critical to ensure that only the hydroxyl group at the C-2 position is exposed for oxidation.

-

Oxidation : The protected glucoside is then oxidized to form the corresponding β-D-arabino-hexopyranosidulose. This step introduces a carbonyl group at the C-2 position.

-

Stereoselective Hydrogenation : The subsequent hydrogenation of the carbonyl group is the key step. Using a platinum catalyst has been shown to stereoselectively yield the β-D-mannoside in high proportions over the β-D-glucoside[15].

-

Deprotection : The final step involves the removal of the protecting groups to yield the desired β-D-mannopyranoside.

Causality Behind Experimental Choices

The choice of a protected β-D-glucopyranoside as the starting material is strategic, as these are often more accessible than their mannose counterparts. The oxidation-reduction pathway is an elegant solution to invert the stereochemistry at the C-2 position, which is the defining difference between glucose and mannose. The stereoselectivity of the hydrogenation step is crucial for the overall efficiency of the synthesis[15].

Logical Workflow for Synthesis

Caption: Synthetic pathway from a protected β-D-glucopyranoside to 4-O-β-D-Galactopyranosyl-D-mannopyranose.

Reputable Suppliers

For researchers and drug development professionals seeking to procure 4-O-β-D-Galactopyranosyl-D-mannopyranose, several reputable suppliers offer this compound, often with detailed certificates of analysis.

| Supplier | Website | Notes |

| Sigma-Aldrich | Offers the compound with ≥98.0% purity (HPLC). | |

| Santa Cruz Biotechnology | Provides the compound with ≥98% purity[6][8]. | |

| MedChemExpress | Supplies the compound as a biochemical reagent for life science research[14]. | |

| United States Biological | Offers the compound under the synonym "Epilactose" for research use[9]. | |

| Clearsynth | A manufacturer and exporter of the compound with an accompanying Certificate of Analysis[10]. | |

| P&S Chemicals | Lists the compound with its various synonyms and provides a quotation service[7]. | |

| Echemi | A platform with various suppliers, including HANGZHOU LEAP CHEM CO., LTD.[16]. |

Conclusion

4-O-β-D-Galactopyranosyl-D-mannopyranose (epilactose) is a compound with significant potential, particularly in the realm of prebiotics and nutritional science. Its unique chemical structure dictates its biological function, making it a subject of ongoing research. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a list of reliable suppliers to aid researchers in their scientific endeavors.

References

-

Heterocyclics Inc. 2-(Chloromethyl)-5-methylbenzoxazole | 41014-44-2. [Link]

-

P&S Chemicals. Product information, 4-O-beta-galactopyranosyl-d-mannopyranoside. [Link]

-

Scientific Laboratory Supplies. 4-O-beta-Galactopyranosyl-D-mannopyranose, >=98% (GC). [Link]

-

NIST. β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. [Link]

-

SciSpace. Synthesis of beta-D-Mannopyranosides. [Link]

-

ResearchGate. Synthesis of 4-O-β-D-Glucopyranosyl-L-rhamnopyranose. [Link]

Sources

- 1. 41014-44-2 | MFCD07366537 | this compound [aaronchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. heterocyclics.com [heterocyclics.com]

- 4. scbt.com [scbt.com]

- 5. CAS 41014-44-2: 2-(clorometil)-5-metil-1,3-benzoxazol [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. scbt.com [scbt.com]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. clearsynth.com [clearsynth.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scispace.com [scispace.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Within this class, 2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS No: 41014-44-2) serves as a crucial and versatile synthetic intermediate.[4] The reactive chloromethyl group at the 2-position provides a key handle for introducing a wide array of functional groups through nucleophilic substitution, making it an invaluable building block for the synthesis of more complex molecules in drug discovery and materials science.

This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, detailing the underlying reaction mechanism, a validated experimental protocol, and critical insights for researchers and drug development professionals.

Core Synthetic Strategy: Condensation and Cyclization

The most direct and widely employed method for synthesizing this compound involves a two-step, one-pot reaction sequence starting from 2-amino-4-methylphenol. The process hinges on two fundamental transformations:

-

N-Acylation: The initial step is the acylation of the amino group of 2-amino-4-methylphenol with chloroacetyl chloride. This forms the key intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

-

Intramolecular Cyclodehydration: The generated amide intermediate undergoes an acid-catalyzed intramolecular cyclization. The phenolic hydroxyl group attacks the amide carbonyl carbon, followed by dehydration to form the stable aromatic benzoxazole ring system.

This approach is favored for its efficiency, use of readily available starting materials, and generally good yields.

Reaction Mechanism and Rationale

The formation of the benzoxazole ring from an o-aminophenol and an acyl chloride is a classic example of a condensation reaction. The causality behind the sequence is rooted in the relative nucleophilicity of the functional groups on the starting phenol.

Step 1: Nucleophilic Acyl Substitution (N-Acylation) The amino group (-NH₂) of 2-amino-4-methylphenol is a stronger nucleophile than the hydroxyl group (-OH). Consequently, it selectively attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization and Dehydration Under heating or acidic conditions, the amide intermediate undergoes a conformational change to bring the phenolic hydroxyl group in proximity to the amide carbonyl. The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon. This is often the rate-determining step. The resulting tetrahedral intermediate is unstable and rapidly collapses, eliminating a molecule of water to yield the final, aromatic this compound product.

The overall workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should adapt it based on laboratory conditions and scale.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Amino-4-methylphenol | 95-84-1 | 123.15 | 12.3 g | 0.10 |

| Chloroacetyl chloride | 79-04-9 | 112.94 | 12.4 g (8.5 mL) | 0.11 |

| Toluene or Xylene | 108-88-3 | 92.14 | 150 mL | - |

| Pyridine (optional, as base) | 110-86-1 | 79.10 | 1-2 drops | - |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the apparatus is dry.

-

Dissolution: Charge the flask with 2-amino-4-methylphenol (12.3 g, 0.10 mol) and toluene (150 mL). Stir the mixture to achieve a suspension.

-

Acylation: Add chloroacetyl chloride (12.4 g, 0.11 mol) to the dropping funnel. Add the chloroacetyl chloride dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, and hydrogen chloride gas will evolve. A gentle reflux may be observed. The use of a base like pyridine can help scavenge the HCl produced.[5]

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent) using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

-

Isolation: Filter the cooled mixture to collect the crude product. Wash the solid with a small amount of cold toluene or hexane to remove soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C) to remove residual solvent.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₈ClNO[4][6] |

| Molar Mass | 181.62 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | Typically in the range of 80-85°C |

Spectroscopic Data:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the chloromethyl protons (-CH₂Cl), and the methyl group (-CH₃) protons. The singlet for the -CH₂Cl group typically appears around 4.8 ppm.

-

¹³C NMR: Expect signals corresponding to the carbons of the benzoxazole core, the chloromethyl carbon, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 181 and a characteristic [M+2]⁺ peak at m/z 183 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=N stretching (around 1650 cm⁻¹), C-O-C stretching (around 1250 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).

Alternative Synthetic Approaches

While the direct condensation method is most common, other strategies for synthesizing the benzoxazole core exist and could be adapted for this specific molecule. These include:

-

Reaction with Carboxylic Acids: 2-aminophenols can be condensed with carboxylic acids (like chloroacetic acid) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid at high temperatures.[7]

-

From Tertiary Amides: A more recent method involves the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like triflic anhydride (Tf₂O).[2]

These methods may offer advantages in specific contexts but often require harsher conditions or more complex reagents compared to the acyl chloride route.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Amino-4-methylphenol is harmful if swallowed or inhaled and can cause skin and eye irritation.

-

The reaction evolves hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction must be performed in a fume hood, and an acid gas trap may be necessary.

-

Toluene and Xylene are flammable and toxic solvents. Avoid inhalation and contact with skin.

Conclusion

The synthesis of this compound is most effectively achieved through the one-pot condensation and cyclization of 2-amino-4-methylphenol with chloroacetyl chloride. This method is robust, high-yielding, and relies on readily accessible starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for the successful and safe synthesis of this valuable chemical intermediate. The reactivity of the chloromethyl group ensures its continued importance as a versatile scaffold for the development of novel compounds in pharmaceutical and chemical research.

References

-

Patel, N. B., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]

-

University of Huddersfield Research Portal. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. PubChem. Available at: [Link]

- Google Patents. (2021). US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

-

MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Available at: [Link]

-

ResearchGate. (2019). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Available at: [Link]

-

National Center for Biotechnology Information. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at: [Link]

-

PubMed. (2009). A mild and efficient one-pot synthesis of 2-aminated benzoxazoles and benzothiazoles. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

-

Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. nveo.org [nveo.org]

- 6. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Mechanism of Action of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole Derivatives: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, making it a "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core are integral to numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[3][4] This technical guide focuses on a specific, highly reactive class: 2-(Chloromethyl)-5-methyl-1,3-benzoxazole derivatives. We will dissect the probable core mechanism of action, positing these compounds as potent alkylating agents. This guide provides a detailed mechanistic hypothesis, outlines a comprehensive suite of experimental protocols for its validation, and offers insights into the structure-activity relationships that govern their biological effects. The intended audience includes researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics.

The Benzoxazole Scaffold: A Foundation of Diverse Bioactivity

Benzoxazoles, which feature a benzene ring fused to an oxazole ring, are structural isosteres of naturally occurring nucleic acid bases like guanine and adenine.[1][2] This mimicry may facilitate their interaction with the biopolymers of living systems, contributing to their diverse pharmacological profiles.[2] Research has extensively documented the broad therapeutic potential of the benzoxazole core.

| Biological Activity | Reported Mechanism/Target | Reference(s) |

| Anticancer | Aryl Hydrocarbon Receptor (AhR) Agonism | [5] |

| Inhibition of DNA Topoisomerases | [6] | |

| Inhibition of Glutathione S-Transferase P1-1 (hGST P1-1) | [7] | |

| Antimicrobial | Inhibition of DNA Gyrase | [8] |

| Antiviral | Inhibition of Hepatitis C Virus | [3] |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | [8] |

This versatility underscores the importance of understanding how specific substitutions on the benzoxazole ring dictate the ultimate mechanism of action.

The Decisive Moiety: Unpacking the Role of the 2-(Chloromethyl) Group

While the benzoxazole core provides the foundational structure for biological interaction, the substituent at the 2-position is critical in defining the compound's reactivity. The presence of a chloromethyl group (-CH₂Cl) at this position strongly suggests a primary mechanism of action as an alkylating agent .[9][10]

Alkylating agents are a cornerstone class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic centers in biological macromolecules.[10][11] The chloromethyl group is a classic electrophilic pharmacophore. The carbon atom is rendered highly electron-deficient due to the inductive effect of the adjacent electronegative chlorine atom and the electron-withdrawing nature of the benzoxazole ring system. This makes it highly susceptible to nucleophilic attack by electron-rich atoms found in proteins and, most critically, in DNA.[12]

Core Mechanism of Action: Covalent DNA Alkylation

We hypothesize that the primary cytotoxic mechanism of this compound derivatives is the alkylation of DNA, leading to catastrophic cellular damage and apoptosis.

The Chemical Reaction

The process begins with the nucleophilic attack on the electrophilic carbon of the chloromethyl group by an electron-rich site on a DNA base. The most common site for alkylation is the N7 position of guanine, although other sites on adenine (N1, N3) and cytosine (N3) can also be targeted.[10][12] This reaction forms a stable, covalent bond between the benzoxazole derivative and the DNA base, resulting in a mono-adduct.

This direct, covalent modification of the genetic material leads to several downstream consequences:

-

Inhibition of DNA Replication and Transcription: The bulky benzoxazole adduct physically obstructs the action of DNA and RNA polymerases.[10]

-

DNA Damage Response: The cell recognizes the DNA adduct as damage, triggering complex DNA repair pathways.

-

Induction of Apoptosis: If the damage is too extensive to be repaired, the cell initiates programmed cell death (apoptosis) to prevent the propagation of a damaged genome.[10]

Visualizing the Mechanism

The following diagram illustrates the proposed alkylation of the N7 position of a guanine nucleotide by a this compound derivative.

Caption: Proposed Sₙ2 reaction for DNA alkylation by the benzoxazole derivative.

Experimental Validation: A Methodological Framework

To rigorously test the DNA alkylation hypothesis, a multi-step experimental workflow is required. Each step provides a self-validating piece of evidence contributing to the overall mechanistic picture.

Experimental Workflow Diagram

This diagram outlines the logical progression of experiments to confirm the proposed mechanism of action.

Caption: Logical workflow for validating the DNA alkylation mechanism.

Detailed Experimental Protocols

-

Objective: To determine if the compound can directly modify naked DNA.

-

Principle: Covalent modification of plasmid DNA by the compound will alter its electrophoretic mobility on an agarose gel.

-

Methodology:

-

Preparation: Prepare solutions of supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Incubation: Incubate a fixed amount of plasmid DNA (e.g., 200 ng) with increasing concentrations of the this compound derivative (e.g., 0, 10, 50, 100, 200 µM) for a set time (e.g., 2 hours) at 37°C. Include a known alkylating agent like Melphalan as a positive control.

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 100V for 1 hour.

-

Visualization: Visualize the DNA bands under UV light.

-

-

Expected Outcome: Unmodified supercoiled DNA runs fastest. Alkylated DNA will exhibit retarded mobility (a shift to a higher apparent molecular weight) or, if significant damage occurs, a conversion from supercoiled to relaxed or linear forms.

-

Objective: To quantify DNA damage (specifically strand breaks resulting from alkylation) in individual cells.

-

Principle: Cells with damaged DNA will form a "comet tail" of fragmented DNA when subjected to electrophoresis. The length and intensity of the tail are proportional to the amount of damage.

-

Methodology:

-

Cell Treatment: Treat a suitable cancer cell line (e.g., MCF-7, A549) with various concentrations of the benzoxazole derivative for a defined period (e.g., 24 hours).

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) and apply an electric field.

-

Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

-

Expected Outcome: Untreated cells will show a round, intact nucleus (the "comet head"). Treated cells will display a distinct tail of fragmented DNA extending from the nucleus. The extent of the tail can be quantified with image analysis software.

-

Objective: To determine if DNA damage induced by the compound leads to cell cycle arrest.

-

Principle: DNA-damaging agents typically cause cells to arrest at specific checkpoints (G1/S or G2/M) to allow for DNA repair. This can be measured by quantifying the DNA content of a cell population.

-

Methodology:

-

Cell Treatment: Treat cells with the benzoxazole derivative at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and then stain the DNA with a fluorescent intercalating agent like Propidium Iodide (PI).

-

Analysis: Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

-

Expected Outcome: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the untreated control group would be indicative of G2/M arrest, a common outcome of DNA damage.

Conclusion and Future Perspectives

The available evidence strongly supports the hypothesis that this compound derivatives function primarily as DNA alkylating agents. The inherent electrophilicity of the 2-(chloromethyl) group provides a clear chemical basis for this mechanism, which is a well-established paradigm for anticancer therapy. The presence of the 5-methyl group may modulate the compound's lipophilicity and electronic properties, potentially influencing cell permeability and reactivity, an area ripe for further structure-activity relationship (SAR) studies.[13]

Future research should focus on the experimental validation outlined in this guide. Confirming this mechanism will enable the rational design of next-generation derivatives with enhanced potency, improved selectivity for cancer cells, and a more favorable therapeutic index. Identifying the specific DNA adducts formed and exploring their interaction with DNA repair pathways will provide deeper insights and open new avenues for combination therapies.

References

- Benzoxazole derivatives: design, synthesis and biological evalu

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). International Journal of Research in Engineering, Science and Management.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management - IJRESM.

- (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2025).

- Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole deriv

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Alkyl

- Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. (1986). PubMed.

- Alkylating Agents. (2015). LiverTox - NCBI Bookshelf.

- Alkylating Agents. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (n.d.). PubMed.

- 2-Methyl-5-(trifluoromethyl)benzoxazole. (n.d.). Benchchem.

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2-Methyl-5-(trifluoromethyl)benzoxazole | 175785-41-8 | Benchchem [benchchem.com]

Thermal stability and degradation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Foreword: A Predictive Approach to Thermal Characterization

The field of pharmaceutical and materials science is perpetually in pursuit of novel molecules with enhanced properties. This compound stands as a promising scaffold, leveraging the biologically significant benzoxazole core with reactive functional groups suitable for further chemical elaboration.[1][2][3] A comprehensive understanding of a compound's thermal stability and degradation profile is paramount for its viable application, influencing everything from synthesis and purification to storage and formulation.[4]

This guide provides a detailed technical analysis of the thermal stability and degradation of this compound. It is important to note that, at the time of this writing, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this exact molecule is not extensively available in peer-reviewed literature. Therefore, this document adopts a predictive methodology, grounding its analysis in the well-established thermal behavior of structurally analogous compounds, including the benzoxazole core, and molecules bearing chloromethyl and methyl functionalities. This approach allows us to construct a scientifically robust and insightful profile that can guide researchers in their handling and development of this compound.

Predicted Thermal Stability Profile of this compound

The thermal stability of an organic molecule is intrinsically linked to its structure, particularly the bond energies and the presence of reactive functional groups. The benzoxazole ring itself is an aromatic heterocyclic system known for its considerable thermal stability.[3][5] However, the substituents at the 2- and 5-positions are expected to be the primary determinants of the molecule's degradation onset and pathway.[6][7]

Influence of Substituents on Thermal Lability

-

The Benzoxazole Core: The fused aromatic ring system of benzoxazole provides a high degree of thermal stability. Studies on polybenzoxazole (PBO) polymers show that the ring structure remains intact at temperatures well above 300°C.[8][9]

-

5-Methyl Group: The methyl group attached to the benzene ring is generally stable. Its primary influence would be on the molecule's crystal packing and melting point. It is not considered a primary initiation site for thermal degradation under inert conditions, though it could be susceptible to oxidation at elevated temperatures in the presence of air.

-

2-(Chloromethyl) Group: This functional group is predicted to be the most thermally labile part of the molecule. The carbon-chlorine (C-Cl) bond is significantly weaker than the C-H, C-C, and C-N bonds within the rest of the structure. For instance, 2-(chloromethyl)benzimidazole, a related heterocyclic compound, exhibits decomposition upon melting around 146-148°C. This suggests that the degradation of this compound will likely be initiated by the cleavage of the C-Cl bond at a moderately elevated temperature.

Comparative Thermal Data of Analogous Compounds

To build a predictive model, it is instructive to examine the thermal data of structurally related compounds. The following table summarizes decomposition temperatures for various benzoxazole and benzimidazole derivatives.

| Compound | Structure | Decomposition Onset/Melting Point (°C) | Reference(s) |

| 2-(Chloromethyl)benzimidazole | Benzimidazole with 2-chloromethyl group | 146-148 (decomposes) | |

| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | N-methylated benzimidazole with 2-chloromethyl group | 92-95 | [10] |

| 2-Benzyl-5-chlorobenzoxazole | Benzoxazole with 2-benzyl and 5-chloro groups | (Oil at room temp.) | [11] |

| 2-Benzyl-5-methylbenzoxazole | Benzoxazole with 2-benzyl and 5-methyl groups | (Oil at room temp.) | [11] |

| Polybenzoxazine Resins | Polymers with benzoxazine repeating units | High thermal stability, char yield >60% at 800°C | [12] |

Note: The data for the benzyl derivatives, which lack the direct C-Cl bond of the chloromethyl group, are provided for structural comparison of the benzoxazole core.

Based on this comparative analysis, it is reasonable to predict that the thermal decomposition of this compound will commence in the range of 150-200°C .

Proposed Degradation Pathways

Degradation can be initiated by various environmental factors, with thermal, hydrolytic, and photolytic pathways being the most common.

Thermal Degradation

The primary thermal degradation pathway is anticipated to be initiated by the homolytic cleavage of the weakest bond, the C-Cl bond in the 2-(chloromethyl) group. This would generate a benzoxazole-methyl radical and a chlorine radical.

Proposed Thermal Degradation Pathway:

-

Initiation: Homolytic cleavage of the C-Cl bond.

-

Propagation/Termination: The resulting highly reactive radicals can undergo a variety of subsequent reactions, including:

-

Hydrogen abstraction from other molecules to form 2,5-dimethyl-1,3-benzoxazole.

-

Dimerization of the benzoxazole-methyl radicals.

-

Further fragmentation of the benzoxazole ring at higher temperatures, leading to the evolution of gases such as CO, HCN, and various hydrocarbons.

-

Caption: Proposed thermal degradation pathway for this compound.

Hydrolytic Degradation

The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions.[13][14] The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to ring-opening and the formation of the corresponding amidophenol.[15]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

- 6. Influence of substituent effect on the allylamine-benzoxazines and their polybenzoxazines [journal.buct.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups: Synthesis, Properties, and Thermal Rearrangement Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(chloromethyl)-5-methyl-1,3-benzoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described two-step synthesis involves the initial acylation of 2-amino-4-methylphenol with chloroacetyl chloride to form the intermediate N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, followed by a cyclization reaction to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety precautions, and analytical characterization methods.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, owing to the reactive chloromethyl group which allows for further functionalization.

This protocol details a reliable and reproducible method for the synthesis of this compound. The chosen synthetic route is a well-established two-step process that is both efficient and scalable. The initial step involves the nucleophilic acyl substitution reaction between 2-amino-4-methylphenol and chloroacetyl chloride. The subsequent step is an intramolecular cyclization of the resulting amide intermediate, facilitated by a dehydrating agent, to form the benzoxazole ring.

Reaction Scheme

The overall synthesis proceeds in two distinct steps as illustrated below:

Step 1: Acylation of 2-amino-4-methylphenol

2-amino-4-methylphenol reacts with chloroacetyl chloride to form N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.

Step 2: Cyclization to this compound

The intermediate undergoes intramolecular cyclization to yield the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Amino-4-methylphenol | Reagent | Sigma-Aldrich | 95-84-1 |

| Chloroacetyl chloride | Reagent | Sigma-Aldrich | 79-04-7 |

| Phosphorus oxychloride | Reagent | Sigma-Aldrich | 10025-87-3 |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 |

| Triethylamine (TEA) | Reagent | Sigma-Aldrich | 121-44-8 |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | 7757-82-6 |

| Ethyl acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis.

-

2-Amino-4-methylphenol: This compound can cause skin, eye, and respiratory irritation.[1][2][3][4] It is harmful if swallowed or in contact with skin.[4] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

-

Chloroacetyl chloride: This is a highly corrosive and toxic substance.[5][6] It reacts violently with water and causes severe burns to the skin and eyes.[5][6] Inhalation can be fatal.[6] Work exclusively in a certified chemical fume hood and wear heavy-duty gloves, a face shield, and a chemical-resistant apron.[5] Have an appropriate quenching agent (e.g., dry sand) readily available.[5]

-

Phosphorus oxychloride: This is another highly corrosive and water-reactive compound that releases toxic fumes upon contact with moisture.[7] It can cause severe burns. Handle with the same level of precaution as chloroacetyl chloride.[7]

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide

This step involves the acylation of the amino group of 2-amino-4-methylphenol. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylphenol (10.0 g, 0.081 mol) and triethylamine (9.0 g, 0.089 mol) in 100 mL of anhydrous dichloromethane.

-

Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (9.6 g, 0.085 mol) in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield a solid product.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of the intermediate using phosphorus oxychloride as a dehydrating and cyclizing agent.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (5.0 g, 0.025 mol).

-

Addition of Phosphorus Oxychloride: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. Caution: This is an exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Workflow and Reaction Mechanism Diagrams

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Reaction Mechanism

Caption: Simplified reaction mechanism for the two-step synthesis.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the purity of the solid intermediate and final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Expected Results

The typical yield for the first step, the synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, is in the range of 80-90% after purification. The second step, the cyclization to this compound, generally proceeds with a yield of 70-85% after chromatographic purification.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction | Ensure anhydrous conditions. Increase reaction time. Check the purity of reagents. |

| Loss during work-up | Perform extractions carefully. Ensure complete neutralization before extraction. | |

| Low yield in Step 2 | Incomplete cyclization | Increase reaction temperature or time. Ensure sufficient phosphorus oxychloride is used. |

| Degradation of product | Avoid overheating during the reaction and work-up. | |

| Impure product | Incomplete reaction | Monitor the reaction closely by TLC and ensure it goes to completion. |

| Inefficient purification | Optimize the solvent system for recrystallization or column chromatography. |

Conclusion